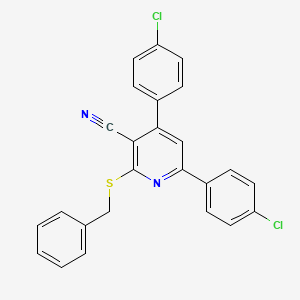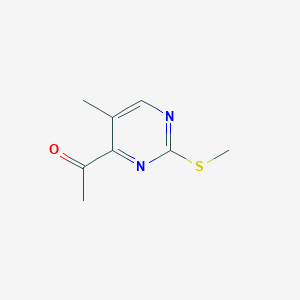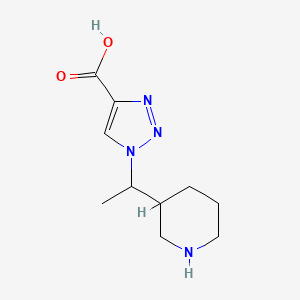
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-bromophenyl group and a 2,6-dichlorobenzylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 2-bromophenyl group: This step involves the bromination of the phenyl ring using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Attachment of the 2,6-dichlorobenzylthio group: This can be done by reacting the oxadiazole intermediate with 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:
Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.
Oxidation and reduction reactions: The sulfur atom in the thioether group can be oxidized to sulfoxides or sulfones.
Hydrolysis: The oxadiazole ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Hydrolysis: Strong acids or bases such as hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution reactions: Products with various substituents replacing the bromine atom.
Oxidation reactions: Sulfoxides or sulfones.
Hydrolysis: Decomposed products of the oxadiazole ring.
Applications De Recherche Scientifique
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions.
Mécanisme D'action
The mechanism of action of 2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in pathogens. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Bromophenyl)-1,3,4-oxadiazole: Lacks the 2,6-dichlorobenzylthio group.
5-((2,6-Dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the 2-bromophenyl group.
2-Phenyl-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole: Lacks the bromine atom on the phenyl ring.
Uniqueness
2-(2-Bromophenyl)-5-((2,6-dichlorobenzyl)thio)-1,3,4-oxadiazole is unique due to the presence of both the 2-bromophenyl and 2,6-dichlorobenzylthio groups, which can impart distinct chemical and biological properties. This combination of substituents can enhance its reactivity and specificity in various applications.
Propriétés
Formule moléculaire |
C15H9BrCl2N2OS |
|---|---|
Poids moléculaire |
416.1 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5-[(2,6-dichlorophenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H9BrCl2N2OS/c16-11-5-2-1-4-9(11)14-19-20-15(21-14)22-8-10-12(17)6-3-7-13(10)18/h1-7H,8H2 |
Clé InChI |
OJMOEWMZMOWPGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-Chlorobenzo[d]thiazol-5-yl)acetamide](/img/structure/B11774759.png)
![4-(p-Tolyl)-1H-benzo[d][1,2]oxazin-1-one](/img/structure/B11774766.png)
![Ethyl 2-amino-6-(2-cyanoethyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11774775.png)
![Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-](/img/structure/B11774777.png)




![9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole](/img/structure/B11774797.png)
![6-(Difluoromethyl)benzo[d]oxazol-2-amine](/img/structure/B11774802.png)


